2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 1196153-06-6
VCID: VC3291385
InChI: InChI=1S/C7H8ClN3/c8-7-10-3-5-1-2-9-4-6(5)11-7/h3,9H,1-2,4H2
SMILES: C1CNCC2=NC(=NC=C21)Cl
Molecular Formula: C7H8ClN3
Molecular Weight: 169.61 g/mol

2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

CAS No.: 1196153-06-6

Cat. No.: VC3291385

Molecular Formula: C7H8ClN3

Molecular Weight: 169.61 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine - 1196153-06-6

Specification

CAS No. 1196153-06-6
Molecular Formula C7H8ClN3
Molecular Weight 169.61 g/mol
IUPAC Name 2-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Standard InChI InChI=1S/C7H8ClN3/c8-7-10-3-5-1-2-9-4-6(5)11-7/h3,9H,1-2,4H2
Standard InChI Key YMJIKGJKYMEOCM-UHFFFAOYSA-N
SMILES C1CNCC2=NC(=NC=C21)Cl
Canonical SMILES C1CNCC2=NC(=NC=C21)Cl

Introduction

Chemical Properties and Structure

Molecular Structure

2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine features a bicyclic heterocyclic system consisting of a partially hydrogenated pyridine ring fused with a pyrimidine ring. The specific [3,4-d] notation indicates the fusion pattern, where the pyrimidine ring is attached to the 3 and 4 positions of the pyridine moiety. This arrangement distinguishes it from isomeric structures such as the [4,3-d] variant, which exhibits different chemical and biological properties.

The presence of a chlorine atom at the 2-position of the pyrimidine ring significantly influences the compound's reactivity, making it susceptible to nucleophilic substitution reactions. This feature is particularly valuable for medicinal chemists seeking to create libraries of derivatives with varying substituents at this position to explore structure-activity relationships.

Physical and Chemical Properties

The hydrochloride salt of 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine exhibits specific physicochemical properties that are important for its handling, storage, and application in research. Table 1 summarizes the key physical and chemical properties of this compound.

Table 1: Physical and Chemical Properties of 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride

PropertyValue
CAS Number1432795-17-9
Molecular FormulaC7H9Cl2N3
Molecular Weight206.07200 g/mol
Exact Mass205.01700
LogP1.90650
Polar Surface Area (PSA)37.81000
Storage Condition2-8°C
HS Code2933990090

The compound is classified under the Harmonized System Code 2933990090, which encompasses heterocyclic compounds with nitrogen hetero-atom(s) only . This classification has implications for international trade, with a VAT of 17.0% and tax rebate rate of 13.0%, and MFN tariff of 6.5% .

The LogP value of 1.90650 indicates moderate lipophilicity, suggesting a balanced distribution between aqueous and lipid phases. This property is crucial for predicting membrane permeability and pharmacokinetic behavior. The relatively low polar surface area (PSA) of 37.81000 further suggests favorable membrane permeability characteristics, as compounds with PSA values below 140 Ų are generally associated with good cell membrane penetration.

Spectroscopic Characterization

While specific spectroscopic data for 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is limited in the available search results, related tetrahydropyrido-pyrimidine derivatives have been characterized using various spectroscopic techniques. These typically include Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), and mass spectrometry .

For analogous compounds, FTIR spectroscopy typically reveals characteristic absorption bands for C=N stretching vibrations of the pyrimidine ring (1600-1500 cm-1), as well as C-Cl stretching frequencies (800-600 cm-1). 1H-NMR spectra would display signals corresponding to the methylene protons of the tetrahydropyridine ring in the upfield region (δ 1.5-3.5 ppm), while aromatic protons of the pyrimidine ring would appear in the downfield region (δ 7.0-9.0 ppm). 13C-NMR would confirm the carbon framework of the bicyclic system, with characteristic chemical shifts for the pyrimidine carbons, particularly the carbon bearing the chlorine atom.

Synthesis Methods

The synthesis of 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine and related derivatives typically involves multi-step procedures that include cyclization reactions to form the bicyclic system, followed by functionalization steps to introduce the chlorine atom at the desired position.

Research on tetrahydropyrido[3,4-d]pyrimidine derivatives has employed various synthetic strategies, including deprotection, N-substitution, and Suzuki coupling reactions . A typical synthetic approach for related compounds might involve:

  • Formation of the tetrahydropyridine scaffold

  • Construction of the pyrimidine ring through cyclization reactions

  • Introduction of the chlorine atom at the 2-position using chlorinating agents such as phosphoryl chloride (POCl3) or thionyl chloride (SOCl2)

  • Isolation and purification of the final product, often as the hydrochloride salt to enhance stability and solubility

Structure-Activity Relationships

Understanding the relationship between structural features and biological activity is crucial for optimizing the therapeutic potential of 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine and its derivatives.

Key Structural Features

Several structural elements contribute to the biological activity of tetrahydropyrido[3,4-d]pyrimidine derivatives:

  • The chlorine atom at the 2-position: This substituent enhances lipophilicity and serves as a leaving group for nucleophilic substitution reactions. The presence of this chlorine atom likely influences both the compound's pharmacokinetic properties and its interactions with biological targets.

  • The bicyclic system: The fused ring system provides a rigid scaffold that can engage with binding pockets in biological targets. The specific [3,4-d] fusion pattern creates a unique three-dimensional arrangement that distinguishes this compound from its isomers.

  • The partially hydrogenated pyridine ring: The tetrahydropyridine portion introduces conformational flexibility and a basic nitrogen atom that can participate in hydrogen bonding interactions with biological targets.

Optimization Strategies

Based on studies with related compounds, several strategies for optimizing the activity of 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives emerge:

  • Substitution at the 2-position: Replacing the chlorine atom with various nucleophiles (amines, thiols, alcohols) can modulate both activity and selectivity.

  • Functionalization of the tetrahydropyridine ring: Introduction of substituents on the partially hydrogenated pyridine ring can affect the compound's physicochemical properties and binding characteristics.

  • Modification of the pyrimidine ring: Additional substitutions on the pyrimidine portion can create new interaction points with biological targets.

Molecular docking studies with tetrahydropyrido[3,4-d]pyrimidine derivatives have revealed important interactions with biological targets such as DNA gyrase , providing a rational basis for the design of optimized derivatives with enhanced antimicrobial activity.

Comparison with Related Compounds

Structural Isomers and Analogues

2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine belongs to a family of structurally related compounds that differ in the pattern of ring fusion, substitution, or degree of saturation. Comparing this compound with its structural analogs provides insights into the influence of these structural variations on physical properties and biological activities.

Table 3: Comparison of 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Ring Fusion PatternKey Characteristics
2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochlorideC7H9Cl2N3206.07[3,4-d]Chlorine at 2-position, hydrochloride salt
2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidineC7H8ClN3169.61[4,3-d]Chlorine at 2-position, different ring fusion
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochlorideC7H11Cl2N3208.09[4,3-d]No chlorine at 2-position, dihydrochloride salt

One notable isomer is 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, which differs from the target compound in the pattern of ring fusion. This structural difference, though subtle, can significantly impact the three-dimensional arrangement of the molecule and consequently its interactions with biological targets. The [4,3-d] isomer has been characterized with a molecular formula of C7H8ClN3 and a molecular weight of 169.61 g/mol , distinguishing it from the hydrochloride salt of the [3,4-d] isomer which has a molecular formula of C7H9Cl2N3 and a molecular weight of 206.07 g/mol .

Structure-Property Relationships

The structural differences between these related compounds translate into distinct physicochemical properties and biological activities. The specific ring fusion pattern affects the geometry of the molecule, influencing factors such as:

These factors, in turn, impact the compound's interactions with biological targets, its pharmacokinetic properties, and ultimately its therapeutic potential. Understanding these structure-property relationships is essential for rational drug design efforts centered on the tetrahydropyrido-pyrimidine scaffold.

Research Applications

Drug Discovery

2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine serves as a valuable scaffold in medicinal chemistry for the development of bioactive compounds. Its utility in drug discovery stems from several key features:

  • Structural versatility: The reactive chlorine atom at the 2-position allows for diverse chemical modifications, enabling the creation of compound libraries for biological screening.

  • Privileged scaffold: The pyrido-pyrimidine core represents a privileged structure in medicinal chemistry, associated with multiple biological activities.

  • Synthetic accessibility: Established synthetic routes allow for the preparation of the compound and its derivatives at scales suitable for research purposes.

The antimicrobial potential demonstrated by tetrahydropyrido[3,4-d]pyrimidine derivatives makes this scaffold particularly interesting for addressing the global challenge of antimicrobial resistance. By developing novel compounds based on this structural framework, researchers may identify new chemical entities capable of overcoming existing resistance mechanisms.

Chemical Biology

Beyond traditional drug discovery, 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine may find applications in chemical biology as a tool for investigating biological systems. The reactive chlorine substituent allows for functionalization with reporter groups, affinity tags, or photoaffinity labels, creating chemical probes for studying biological processes and identifying protein targets.

Future Research Directions

Synthetic Methodology Development

Future research could focus on developing improved synthetic approaches to 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine and its derivatives. Potential areas for exploration include:

  • Green chemistry approaches: Developing environmentally friendly synthetic routes with reduced waste generation and energy consumption.

  • Flow chemistry applications: Implementing continuous flow processes for more efficient and scalable production.

  • Diversification strategies: Establishing parallel synthesis protocols for rapidly generating diverse libraries of derivatives for biological screening.

Expanded Biological Evaluation

Comprehensive biological evaluation of 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine and its derivatives represents another important research direction. This could include:

  • Broader antimicrobial screening: Testing against a wider range of bacterial and fungal pathogens, including drug-resistant strains.

  • Mechanism of action studies: Detailed investigations into the molecular mechanisms underlying the observed biological activities.

  • Exploration of additional therapeutic areas: Screening for anticancer, anti-inflammatory, and other biological activities beyond antimicrobial effects.

  • Combination studies: Evaluating potential synergistic effects when combined with established therapeutic agents.

Computational Approaches

Advanced computational methods could accelerate research on 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine by:

  • Predicting biological activities of proposed derivatives before synthesis

  • Optimizing binding interactions with specific biological targets

  • Modeling physicochemical properties and ADME (absorption, distribution, metabolism, excretion) characteristics

  • Identifying novel applications based on structural similarities to known bioactive compounds

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